Pocapavir - 146949-21-5

Pocapavir

Catalog Number: EVT-279181
CAS Number: 146949-21-5
Molecular Formula: C21H17Cl3O3
Molecular Weight: 423.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections.
Source and Classification

Pocapavir is synthesized through various chemical pathways, which involve multiple steps to construct its core structure and introduce functional groups. It falls under the category of antiviral agents, specifically targeting the capsid proteins of viruses. Its classification as a capsid-binding inhibitor highlights its role in disrupting the viral life cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pocapavir involves several key steps:

  1. Formation of the Core Structure: The initial step includes condensation reactions to create the foundational structure.
  2. Functional Group Introduction: Various substituents, such as chloro and methoxy groups, are introduced via substitution reactions.
  3. Final Assembly: The complete compound is assembled through coupling reactions followed by purification processes to ensure high yield and purity.

In industrial settings, these synthetic routes are optimized for scalability while maintaining strict quality control to ensure consistency in the final product.

Molecular Structure Analysis

Structure and Data

Pocapavir's molecular formula is C18_{18}H19_{19}ClN2_{2}O3_{3}, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural configuration allows it to effectively bind to viral capsid proteins, which is crucial for its antiviral activity.

  • Molecular Weight: Approximately 348.81 g/mol
  • Structural Features: The presence of halogen and aromatic groups contributes to its binding affinity and stability.
Chemical Reactions Analysis

Reactions and Technical Details

Pocapavir can undergo various chemical reactions:

  • Oxidation: Often facilitated by agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  • Reduction: Reduction reactions can convert Pocapavir into less oxidized forms using lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions introduce different functional groups into the molecule using halogens or alkylating agents.

These reactions are crucial for modifying Pocapavir's properties to enhance its efficacy or reduce potential side effects.

Mechanism of Action

Pocapavir acts primarily as a capsid inhibitor. Upon entry into host cells, it binds to the viral capsid, preventing the uncoating process necessary for viral replication. This inhibition blocks the release of viral RNA into the cytoplasm, effectively halting the infection cycle. The compound has demonstrated significant potency in vitro, with 50% inhibitory concentrations ranging from 0.09 to 0.5 µM against various enteroviruses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pocapavir exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Maintains stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.

These properties influence both its laboratory handling and potential therapeutic applications.

Applications

Pocapavir has a range of scientific applications:

  • Antiviral Research: Used extensively in studies focused on enteroviral infections due to its ability to inhibit viral replication.
  • Model Compound: Serves as a model for developing other capsid inhibitors, aiding in understanding interactions with viral proteins.
  • Therapeutic Development: Investigated for potential use in treating enterovirus infections, contributing to vaccine development efforts .
Mechanistic Insights into Pocapavir’s Antiviral Activity

Capsid Inhibition as a Primary Mechanism of Action

Pocapavir belongs to the class of "WIN-like" capsid binders, which target a conserved hydrophobic pocket within the VP1 capsid protein of picornaviruses. This pocket is naturally occupied by host-derived lipid molecules termed "pocket factors" that modulate viral particle stability [3] [9]. Pocapavir displaces these pocket factors and binds with higher affinity, locking the capsid in a conformation resistant to receptor-induced structural rearrangements [4] [9]. Unlike protease or polymerase inhibitors, pocapavir acts exclusively during viral entry by preventing the transition from mature virions (160S particles) to uncoating intermediates (135S particles) [9]. This mechanism is critical for inhibiting polioviruses and coxsackieviruses, which rely on capsid dynamics for infectivity. Studies confirm that pocapavir's binding stabilizes the virion against thermal and pH-induced degradation, reducing viral titers by >3-log in cell culture models of poliovirus infection [2] [9].

  • Table 1: Capsid-Targeting Antiviral Compounds [3] [4] [9]CompoundViral TargetsPrimary MechanismDevelopment Status
    PocapavirPoliovirus, CVB, EV-D68Blocks uncoating by stabilizing VP1 pocketPhase 2a (emergency use)
    PleconarilRhinoviruses, EVsSimilar capsid binding; inhibits attachment & uncoatingPhase 3 (discontinued)
    VapendavirEV-D68, RV-BBinds VP1; induces resistance mutationsPhase 2b completed
    DisoxarilEV-B/C, RV-A/BClassical pocket binderClinical trials halted

Structural Interactions Between Pocapavir and Viral Capsid Proteins

The antiviral specificity of pocapavir arises from atomic-level interactions within the VP1 hydrophobic pocket. Crystallographic analyses reveal that the trifluoromethyl and dichlorophenoxy groups of pocapavir form van der Waals contacts with residues Leu106, Phe116, and Val219 in poliovirus VP1 [9] [10]. These interactions are augmented by hydrophobic stacking against the β-barrel floor of the pocket, effectively "jamming" the capsid in a rigid state [1] [9]. Notably, the binding site exhibits serotype-dependent variability: In coxsackievirus B3 (CVB3), residue Met221 in VP1 reduces pocket volume, lowering pocapavir affinity compared to poliovirus [3] [9]. This explains its differential efficacy—pocapavir inhibits poliovirus at EC₅₀ values of 0.08–0.15 μM, while higher concentrations (EC₅₀ >1 μM) are required for non-polio enteroviruses like EV-D68 [2] [8]. Mutations at pocket residues (e.g., Val219→Met in poliovirus) disrupt hydrogen bonding networks and confer resistance by reducing drug-binding stability [4] [9].

Role in Blocking Viral Uncoating and RNA Release

Pocapavir halts the viral lifecycle by preventing the structural transitions necessary for genome release. During normal infection, receptor binding expels pocket factors and triggers capsid expansion, forming a pore for VP4 externalization and RNA egress [3] [8]. Pocapavir-bound virions cannot undergo these changes: Cryo-EM studies show pocapavir occupancy prevents the outward movement of VP1 N-termini, blocking pore formation at the five-fold axis [3] [10]. Consequently, viral RNA remains sequestered within stabilized capsids, inhibiting replication initiation. In vitro assays demonstrate that pocapavir reduces viral RNA synthesis by >90% in poliovirus-infected cells within 2 hours post-infection [8] [9]. This inhibition is irreversible, as pocapavir-bound virions fail to attach to membranes or release VP4, even under low-pH endosomal conditions [3] [10].

Comparative Efficacy Against Lytic vs. Non-Lytic Viral Spread Mechanisms

Pocapavir exhibits distinct efficacy profiles depending on viral dissemination mechanisms:

  • Lytic Spread: In viruses like coxsackievirus B4 (CVB4) that propagate via cell lysis, pocapavir reduces viral titers by >99% by preventing primary infection. However, its activity is limited to extracellular virions and cannot inhibit cell-to-cell transfer via synapses or vesicles [5] [9].
  • Non-Lytic Spread: For enteroviruses utilizing non-lytic mechanisms (e.g., poliovirus transport via autophagy vesicles), pocapavir is less effective. In vivo studies show that cell-associated virus particles evade pocapavir by transmitting directly to adjacent cells without exposure to extracellular drug concentrations [5] [10].
  • Table 2: Resistance-Associated Mutations in Pocapavir-Treated Viruses [2] [4]VirusMutationLocationImpact on Pocapavir IC₅₀
    Poliovirus 1VP1-A24VNear pocket rim12-fold increase
    Poliovirus 1VP1-N17HPocket factor site8-fold increase
    CVB4VP1-M223THydrophobic pocketResistance detected
    EV-D68VP1-M252Lβ-Barrel floorCross-resistance to capsid binders
  • Table 3: Efficacy of Pocapavir Against Different Viral Spread Mechanisms [5] [9]Spread MechanismVirus ExamplePocapavir Efficacy (Viral Titer Reduction)Limiting Factor
    Lytic (extracellular)Coxsackievirus B33.5-logNone
    Non-lytic (cell-associated)Poliovirus 11.2-logInaccessible to cell-enclosed virions
    Mixed (lytic + vesicular)Echovirus 112.0-logPartial evasion via vesicles

Properties

CAS Number

146949-21-5

Product Name

Pocapavir

IUPAC Name

1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene

Molecular Formula

C21H17Cl3O3

Molecular Weight

423.7 g/mol

InChI

InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3

InChI Key

XXMDDBVNWRWNCW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

1-((2-chloro-4-methoxyphenoxy)methyl)-4-((2,6- dichlorophenoxy)methyl)-benzene
pocapavir
SCH 48973
SCH-48973
V-073
V-073 compound

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.